Tert-butyl (2R,3R)-6-oxospiro[2.3]hexane-2-carboxylate
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Overview
Description
Tert-butyl esters are a class of organic compounds that have wide applications in synthetic organic chemistry . They are characterized by the presence of a tert-butoxycarbonyl group, which can be introduced into a variety of organic compounds .
Synthesis Analysis
The synthesis of tert-butyl esters can be achieved using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . The resultant flow process is more efficient, versatile, and sustainable compared to the batch process .Molecular Structure Analysis
The molecular structure of tert-butyl esters can be analyzed using various spectroscopic techniques, including FT-IR, 1H & 13C NMR, and LCMS . Single crystal X-ray diffraction analysis can further confirm the structure .Chemical Reactions Analysis
Tert-butyl esters can undergo a variety of chemical reactions. For instance, they can be used as building blocks in the synthesis of new bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Physical And Chemical Properties Analysis
Tert-butyl esters generally appear as a solid at 20 degrees Celsius . They should be stored under inert gas at a temperature below 0°C to avoid air sensitivity, hygroscopicity, and heat sensitivity .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Routes
Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing its utility for further selective derivatization. This compound provides a convenient entry point to novel compounds accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Reaction Pathways
Moskalenko and Boev (2012) explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, demonstrating its potential for producing biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Metal-free Organic Synthesis
Xie et al. (2019) reported a protocol for preparing quinoxaline-3-carbonyl compounds through oxidation coupling, highlighting the versatility of tert-butyl carbazate as a coupling reagent (Xie et al., 2019).
Crystal Structure Analysis
Dong et al. (1999) studied the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, providing insights into its conformation and potential for further chemical modification (Dong et al., 1999).
Diels-Alder Reactions
Padwa et al. (2003) demonstrated the use of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate in Diels-Alder reactions, showcasing its application in synthesizing complex molecular structures (Padwa et al., 2003).
Advanced Materials and Catalysis
Thermal Hazard Evaluation
Tsai et al. (2013) examined the thermal decomposition of tert-butyl peroxy-2-ethyl hexanoate mixed with metal ions, relevant for safety assessments in chemical manufacturing processes (Tsai et al., 2013).
Asymmetric Synthesis
Imamoto et al. (2012) developed rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation, highlighting its importance in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Safety And Hazards
Tert-butyl esters are classified as highly flammable liquids and vapors . They can be harmful if swallowed, in contact with skin, or if inhaled . They may cause skin irritation and may cause an allergic skin reaction . They may also cause respiratory irritation . They are toxic to aquatic life with long-lasting effects .
Future Directions
Tert-butyl esters find large applications in synthetic organic chemistry . Their synthesis process has been made more efficient, versatile, and sustainable with the use of flow microreactor systems . This opens up new possibilities for the synthesis of a wide variety of organic compounds. Future research could focus on exploring these possibilities and developing new synthetic methods and applications for tert-butyl esters.
properties
IUPAC Name |
tert-butyl (2R,3R)-6-oxospiro[2.3]hexane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-10(2,3)14-9(13)7-6-11(7)5-4-8(11)12/h7H,4-6H2,1-3H3/t7-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOXWVNMRFGSBT-WRWORJQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC12CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@]12CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2R,3R)-6-oxospiro[2.3]hexane-2-carboxylate |
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